molecular formula C14H28FeO2 B14052496 Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+)

Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+)

Cat. No.: B14052496
M. Wt: 284.22 g/mol
InChI Key: SCAUYTGFLZCDEV-UHFFFAOYSA-N
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Description

Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) is a complex compound that combines the properties of carbanides, cyclopentane, 2-cyclopentylacetic acid, and iron(2+)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) involves multiple steps. One common method is the reaction of cyclopentanemethanol with diethyl malonate in the presence of sodium ethoxide to form diethyl cyclopentylmalonate. This intermediate is then hydrolyzed and decarboxylated to yield 2-cyclopentylacetic acid . The carbanide and iron(2+) components are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbanide and cyclopentane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) involves its interaction with molecular targets such as enzymes and metal ions. The iron(2+) component can participate in redox reactions, while the carbanide and cyclopentylacetic acid moieties can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetic acid: A simpler analog that lacks the carbanide and iron(2+) components.

    Cyclopentane: A hydrocarbon that forms the core structure of the compound.

    Iron(2+) complexes: Various iron(2+) complexes with different ligands.

Uniqueness

Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) is unique due to its combination of carbanide, cyclopentane, 2-cyclopentylacetic acid, and iron(2+). This combination imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs .

Properties

Molecular Formula

C14H28FeO2

Molecular Weight

284.22 g/mol

IUPAC Name

carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+)

InChI

InChI=1S/C7H12O2.C5H10.2CH3.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;;;/h6H,1-5H2,(H,8,9);1-5H2;2*1H3;/q;;2*-1;+2

InChI Key

SCAUYTGFLZCDEV-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCCC1.C1CCC(C1)CC(=O)O.[Fe+2]

Origin of Product

United States

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